molecular formula C22H23FN2O2 B7001949 N-[(2S)-1-(1,3-dihydroisoindol-2-yl)-1-oxopropan-2-yl]-2-(4-fluorophenyl)cyclobutane-1-carboxamide

N-[(2S)-1-(1,3-dihydroisoindol-2-yl)-1-oxopropan-2-yl]-2-(4-fluorophenyl)cyclobutane-1-carboxamide

Cat. No.: B7001949
M. Wt: 366.4 g/mol
InChI Key: YIMPFGNKDOYQKE-JAGHRAMZSA-N
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Description

N-[(2S)-1-(1,3-dihydroisoindol-2-yl)-1-oxopropan-2-yl]-2-(4-fluorophenyl)cyclobutane-1-carboxamide is a synthetic chemical compound. Its structure includes a unique combination of a cyclobutane ring, a fluorophenyl group, and an isoindole moiety. This combination of structural features confers it with a variety of chemical and biological properties.

Properties

IUPAC Name

N-[(2S)-1-(1,3-dihydroisoindol-2-yl)-1-oxopropan-2-yl]-2-(4-fluorophenyl)cyclobutane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN2O2/c1-14(22(27)25-12-16-4-2-3-5-17(16)13-25)24-21(26)20-11-10-19(20)15-6-8-18(23)9-7-15/h2-9,14,19-20H,10-13H2,1H3,(H,24,26)/t14-,19?,20?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIMPFGNKDOYQKE-JAGHRAMZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CC2=CC=CC=C2C1)NC(=O)C3CCC3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CC2=CC=CC=C2C1)NC(=O)C3CCC3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2S)-1-(1,3-dihydroisoindol-2-yl)-1-oxopropan-2-yl]-2-(4-fluorophenyl)cyclobutane-1-carboxamide typically begins with the preparation of the cyclobutane carboxylic acid derivative. This involves a series of steps:

  • Formation of the Cyclobutane Ring: : Starting with appropriate cycloaddition reactions, often using [2+2] cycloaddition methodologies.

  • Incorporation of the Fluorophenyl Group: : Electrophilic aromatic substitution or similar reactions are used to attach the fluorophenyl group.

  • Attachment of the Isoindole Group: : This step typically involves amide bond formation via condensation reactions between the acid derivative of the cyclobutane compound and the isoindole.

Industrial Production Methods

In an industrial setting, these reactions are scaled up with considerations for yield optimization, cost-effectiveness, and environmental impact. Common methods include continuous flow chemistry and batch processing, which offer controlled reaction conditions to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes several types of chemical reactions:

  • Oxidation and Reduction: : The isoindole moiety can be susceptible to oxidation, while reduction reactions can alter the cyclobutane ring or the carbonyl functionalities.

  • Substitution: : Various substitution reactions can occur on the fluorophenyl ring, leading to diverse derivatives.

Common Reagents and Conditions

  • Oxidation Reagents: : Common oxidizing agents like potassium permanganate or chromium trioxide are used.

  • Reduction Reagents: : Reducing agents like lithium aluminum hydride or sodium borohydride are applied.

  • Substitution Reagents: : Electrophilic and nucleophilic reagents, such as halogenating agents or organolithium compounds, are involved in substitution reactions.

Major Products

The products formed depend on the type of reaction:

  • Oxidation: : Yields oxo derivatives of the isoindole group.

  • Reduction: : Produces alcohols or amines from the reduction of carbonyl or nitro groups.

  • Substitution: : Results in substituted derivatives with altered functional groups.

Scientific Research Applications

Chemistry

This compound serves as a building block for more complex molecules, particularly in the development of pharmaceutical agents.

Biology

Studies have shown its potential in modulating biological pathways, influencing cellular processes.

Medicine

It holds promise in therapeutic applications, possibly acting as a precursor or intermediate for drugs targeting specific diseases.

Industry

Used in material sciences for creating specialized polymers and as a reagent in synthetic organic chemistry.

Mechanism of Action

The exact mechanism of action varies with application, but in a biological context, it interacts with molecular targets, possibly inhibiting or activating specific pathways. The isoindole moiety is key in binding interactions, while the fluorophenyl group aids in specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2S)-1-(1,3-dihydroisoindol-2-yl)-1-oxopropyl]-2-(4-fluorophenyl)propanoic acid

  • N-[(2S)-1-(1,3-dihydroisoindol-2-yl)-1-oxopropyl]-2-(4-methylphenyl)cyclobutane-1-carboxamide

  • N-[(2S)-1-(1,3-dihydroisoindol-2-yl)-1-oxopropan-2-yl]-2-(4-chlorophenyl)cyclobutane-1-carboxamide

Highlighting Uniqueness

The unique combination of the isoindole, fluorophenyl group, and cyclobutane ring is not commonly found in similar compounds, giving it distinctive chemical and biological properties

There you go—an in-depth look at N-[(2S)-1-(1,3-dihydroisoindol-2-yl)-1-oxopropan-2-yl]-2-(4-fluorophenyl)cyclobutane-1-carboxamide. Anything else you’re curious about?

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